Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Description
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (IUPAC name: 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane) is a fluorinated hydrocarbon with a 22-carbon backbone (C₂₂H₃₃F₁₃). Its structure consists of a trifluoromethyl group (CF₃) at position 1, followed by five difluoromethylene (CF₂) groups at positions 2–6, and a long unsubstituted alkyl chain (CH₂)₁₆CH₃ extending to carbon 22 .
Properties
CAS No. |
133310-71-1 |
|---|---|
Molecular Formula |
F(CF2)6(CH2)16H C22H33F13 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane |
InChI |
InChI=1S/C22H33F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-16H2,1H3 |
InChI Key |
ZKYMFADZZFTYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Elemental Fluorine (F₂)
Gaseous fluorine is a high-energy fluorinating agent capable of substituting hydrogen atoms in alkanes via radical chain mechanisms. For docosane, this method typically involves:
-
Reaction Conditions : Temperatures between 150–250°C and pressures of 1–5 atm to maintain fluorine in the gaseous phase.
-
Solvent Systems : Inert perfluorinated solvents (e.g., perfluorohexane) to minimize side reactions.
-
Radical Initiators : Azo compounds or peroxides to generate fluorine radicals, accelerating H-F substitution.
The exothermic nature of this reaction necessitates careful temperature control to prevent uncontrolled defluorination or carbon-chain degradation. While effective for achieving high fluorination degrees, positional selectivity remains challenging, often resulting in mixtures of regioisomers.
Hydrogen Fluoride (HF) with Lewis Acid Catalysts
An alternative to elemental fluorine employs anhydrous HF combined with Lewis acids (e.g., SbF₅, BF₃) to polarize the C-H bond, facilitating ionic fluorination:
-
Catalytic System : SbF₅ (10–20 mol%) in HF at 50–80°C.
-
Mechanism : The Lewis acid stabilizes carbocation intermediates, enabling sequential H-F exchange without radical pathways.
This method improves regioselectivity compared to radical fluorination but struggles with over-fluorination beyond the tridecafluoro stage. Post-reaction quenching with aqueous base is critical to isolate the product.
Metal Fluoride Reagents
Solid fluorinating agents like AgF₂ or CoF₃ offer controlled reactivity for partial fluorination:
-
Conditions : Suspensions in polar aprotic solvents (e.g., DMF) at 80–120°C.
-
Selectivity : These reagents preferentially fluorinate tertiary and secondary C-H bonds due to steric and electronic effects.
Table 1 summarizes key parameters for direct fluorination methods:
| Method | Reagents | Temperature (°C) | Selectivity | Yield (%) |
|---|---|---|---|---|
| Elemental F₂ | F₂, radical initiator | 150–250 | Low | 40–60 |
| HF + SbF₅ | HF, SbF₅ | 50–80 | Moderate | 55–70 |
| Metal Fluorides | AgF₂, CoF₃ | 80–120 | High | 30–50 |
Nucleophilic Fluorination Strategies
Nucleophilic approaches leverage fluoride ions (F⁻) to displace leaving groups in pre-functionalized docosane derivatives.
PhenoFluorMix™-Mediated Fluorination
PhenoFluorMix™, a commercial deoxyfluorination reagent, converts hydroxyl or carbonyl groups into fluorinated moieties:
-
Substrate Preparation : Docosane derivatives with alcohol or ketone functionalities at target positions.
-
Reaction Protocol : PhenoFluorMix™ (1–3 mol%) with [Pd₂(COD)] catalysts in THF at 60°C.
-
Outcome : High selectivity for primary and secondary C-F bonds, achieving 70–85% conversion in model alkanes.
Potassium Fluoride (KF) with Transition Metal Catalysts
Copper- or palladium-catalyzed fluorination using KF enables C-F bond formation in aryl and alkyl halides:
-
Catalytic System : CuI (10 mol%), 1,10-phenanthroline ligand, KF in DMSO at 120°C.
-
Scope : Effective for substituting bromine or iodine atoms in bromo-/iodo-docosane precursors.
Electrophilic Fluorination Techniques
Electrophilic reagents transfer fluorine as F⁺, targeting electron-rich regions of the docosane backbone.
Selectfluor® (F-TEDA-BF₄)
Selectfluor® reacts via single-electron transfer (SET) mechanisms:
N-Fluorobenzenesulfonimide (NFSI)
NFSI provides electrophilic fluorine under milder conditions:
-
Catalyst : Ru(bpy)₃²⁺ photocatalyst under blue LED irradiation.
-
Advantage : Enables late-stage fluorination without pre-functionalization.
Mechanistic Insights and Byproduct Formation
The fluorination mechanism significantly impacts byproduct profiles:
-
Radical Pathways : Yield perfluoroalkenes and shorter-chain fluorocarbons via β-scission.
-
Ionic Pathways : Generate fluorinated cycloalkanes through carbocation rearrangements.
-
Mitigation Strategies : Use of radical scavengers (e.g., BHT) or low-temperature protocols.
Industrial-Scale Production Considerations
Large-scale synthesis imposes additional constraints:
Chemical Reactions Analysis
Types of Reactions: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Although the fluorinated nature of the compound makes it relatively resistant to oxidation, certain conditions can lead to oxidative transformations.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild to moderate conditions.
Oxidation Reactions: May require strong oxidizing agents and elevated temperatures.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H46F13
- Structure : The compound features a long carbon chain with multiple fluorine substitutions. This results in enhanced stability and unique interactions with other substances.
Material Science
Docosane derivatives are utilized in the development of advanced materials. The fluorinated nature of this compound contributes to:
- Water Repellency : The hydrophobic properties make it ideal for coatings that require water resistance.
- Thermal Stability : Its high thermal stability is advantageous in creating materials that can withstand extreme temperatures.
Surface Chemistry
The compound's surface-active properties allow it to be used in:
- Surfactants : Its ability to lower surface tension makes it suitable for applications in detergents and emulsifiers.
- Self-Cleaning Surfaces : Coatings containing docosane can create surfaces that repel dirt and contaminants.
Biomedical Applications
Research is exploring the use of docosane in biomedical fields:
- Drug Delivery Systems : Its biocompatibility and ability to form stable emulsions can enhance the delivery of hydrophobic drugs.
- Diagnostic Imaging : Fluorinated compounds are often used as contrast agents in imaging techniques due to their unique chemical properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Water-repellent coatings | Demonstrated significant reduction in water adhesion on treated surfaces using docosane derivatives. |
| Study 2 | Drug delivery systems | Showed improved solubility and bioavailability of hydrophobic drugs when formulated with docosane-based carriers. |
| Study 3 | Self-cleaning surfaces | Developed coatings that maintained cleanliness over extended periods due to the low adhesion properties imparted by docosane. |
Environmental Considerations
While docosane shows promise in various applications, its environmental impact must be assessed. Fluorinated compounds are often scrutinized for their persistence in the environment and potential toxicity. Research is ongoing to evaluate safer alternatives or methods to mitigate any adverse effects associated with its use.
Mechanism of Action
The mechanism by which Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s interaction with other molecules, potentially affecting molecular targets and pathways. For example, the compound’s hydrophobic nature can impact its behavior in biological systems and its interaction with cellular membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is part of a broader class of fluorinated alkanes with varying chain lengths and substitution patterns. Key analogs include:
Physical and Chemical Properties
- Boiling Point/Melting Point : Longer-chain fluorinated alkanes (e.g., C₁₆H₂₁F₁₃) exhibit higher boiling points due to increased van der Waals interactions. For example, 1H-Tridecafluorohexane (C₆HF₁₃) has a boiling point of 71°C , while the docosane analog is expected to exceed 200°C based on chain-length trends.
- Density : Fluorination increases density. The tetradecane analog (C₁₄H₁₇F₁₃) has a density of ~1.4 g/cm³ , whereas the docosane derivative likely approaches 1.6–1.7 g/cm³.
- LogP : Hydrophobicity scales with fluorination. The tetradecane analog has a logP of 7.48 , suggesting the docosane compound would have even lower water solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-?
- Methodological Answer : A stepwise fluorination strategy is recommended, starting with partial fluorination of the alkane backbone followed by iodine-mediated substitution reactions. The iodine atom in analogous compounds (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane) enables nucleophilic substitutions, facilitating the introduction of functional groups or further fluorination . Purification should involve fractional distillation or supercritical fluid chromatography to isolate intermediates, given the compound’s high volatility and fluorinated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 19F NMR : Critical for confirming fluorine substitution patterns and quantifying perfluorinated segments. Chemical shifts between -70 to -130 ppm are typical for CF3 and CF2 groups .
- Mass Spectrometry (HRMS) : Use electron ionization (EI) or electrospray ionization (ESI) to validate molecular weight and detect fragmentation patterns indicative of fluorinated chains .
- IR Spectroscopy : Look for C-F stretching vibrations in the 1000–1300 cm⁻¹ range to confirm fluorination completeness .
Q. How does the compound’s stability compare to non-fluorinated alkanes under harsh chemical conditions?
- Methodological Answer : The high fluorine content imparts exceptional resistance to thermal degradation and chemical attack. To test stability, conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres (up to 500°C) and expose the compound to strong acids/bases (e.g., concentrated H2SO4 or NaOH). Compare degradation profiles with non-fluorinated analogs. Stability is attributed to the strong C-F bonds and steric shielding by fluorine atoms .
Advanced Research Questions
Q. How can experimental designs (e.g., factorial design) optimize fluorination efficiency while minimizing side reactions?
- Methodological Answer : Apply a 2^k factorial design to evaluate variables such as temperature, fluorinating agent concentration (e.g., F2 gas or XeF2), and reaction time. For example:
Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Cross-validate experimental solubility measurements (e.g., shake-flask method) with computational predictions using COSMO-RS (Conductor-like Screening Model for Real Solvents). For polar solvents (e.g., acetone), fluorine’s electronegativity may induce dipole interactions, while non-polar solvents (e.g., hexane) rely on dispersion forces. Discrepancies often arise from trace impurities; use gas chromatography (GC) to verify solvent purity and ensure equilibration times exceed 48 hours .
Q. What methodologies are appropriate for assessing the environmental impact and bioaccumulation potential of this compound?
- Methodological Answer :
- Persistency Testing : Conduct OECD 301B (Ready Biodegradability) tests to measure half-life in water/soil. Fluorinated compounds often show recalcitrance due to C-F bond strength .
- Bioaccumulation Modeling : Use EPI Suite’s BCFBAF module to predict bioaccumulation factors, supplemented by in vitro assays with hepatic microsomes to assess metabolic stability .
- Regulatory Alignment : Cross-reference data with ECHA’s guidelines for per- and polyfluoroalkyl substances (PFAS), focusing on endpoints like toxicity to aquatic organisms (e.g., Daphnia magna LC50) .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 474.00 g/mol | PubChem |
| Boiling Point | Not reported; estimated >200°C | NIST |
| Vapor Pressure | 0.8 mmHg at 25°C | Haz-Map |
| LogP (Octanol-Water) | Predicted 4.2 (ACD/Labs) | ChemSpider |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
